![molecular formula C9H12N2O2 B1499695 N-(2-aminoethoxy)benzamide CAS No. 222960-38-5](/img/structure/B1499695.png)
N-(2-aminoethoxy)benzamide
Overview
Description
“N-(2-aminoethoxy)benzamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 .
Synthesis Analysis
The synthesis of secondary amides, similar to “N-(2-aminoethoxy)benzamide”, can be achieved through a method involving the use of easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . This strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethoxy)benzamide” can be represented by the InChI code: 1S/C9H12N2O2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H2,11,12) . The structure is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane .
Physical And Chemical Properties Analysis
Amides, including “N-(2-aminoethoxy)benzamide”, are generally solids at room temperature . They have high boiling points, much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .
Scientific Research Applications
Antiarrhythmic Activity
N-(2-aminoethoxy)benzamide derivatives have shown potential in antiarrhythmic applications. A study by (Banitt et al., 1977) synthesized and evaluated benzamides with 2,2,2-trifluoroethoxy ring substituents for oral antiarrhythmic activity in mice. Similarly, (Banitt et al., 1975) explored benzamides and naphthamides with trifluoroethoxy ring substituents, identifying potent antiarrhythmic agents.
Antiproliferative Activity in Cancer
Compounds derived from N-(2-aminoethoxy)benzamide have been researched for their antiproliferative activity, particularly in cancer. For instance, (Youssef et al., 2020) discovered compounds with potent cytotoxic activity against breast and liver cancer cell lines.
Synthetic Applications
In synthetic chemistry, N-(2-aminoethoxy)benzamide derivatives have been used for various applications. A study by (Hao et al., 2014) demonstrated the copper-mediated aryloxylation of benzamides, leveraging a novel directing group for the synthesis of diaryloxylated benzoic acids.
Antioxidant Activity
Amino-substituted benzamide derivatives, related to N-(2-aminoethoxy)benzamide, have shown promise as antioxidants. (Jovanović et al., 2020) investigated their electrochemical oxidation mechanisms, contributing to the understanding of their free radical scavenging activity.
Neuroleptic Activity
Research has also explored the neuroleptic potential of benzamides. (Iwanami et al., 1981) synthesized benzamides of N,N-disubstituted ethylenediamines, discovering compounds with inhibitory effects on stereotyped behavior in rats, indicative of neuroleptic activity.
Melanoma Cytotoxicity
Benzamide derivatives have been evaluated for their melanoma cytotoxicity. (Wolf et al., 2004) synthesized and tested benzamide derivatives conjugated with alkylating cytostatics, revealing higher toxicity against melanoma cells compared to the parent compound.
Inhibitory Activity in Vascular Endothelial Growth
Compounds related to N-(2-aminoethoxy)benzamide have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). (Borzilleri et al., 2006) identified potent VEGFR-2 inhibitors, demonstrating significant in vivo efficacy in cancer models.
Safety and Hazards
properties
IUPAC Name |
N-(2-aminoethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-6-7-13-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDFVMOROAMNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669410 | |
Record name | N-(2-Aminoethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethoxy)benzamide | |
CAS RN |
222960-38-5 | |
Record name | N-(2-Aminoethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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